molecular formula C11H12N2O B8013709 4-((3-Methylbenzyl)oxy)-1H-pyrazole

4-((3-Methylbenzyl)oxy)-1H-pyrazole

Cat. No.: B8013709
M. Wt: 188.23 g/mol
InChI Key: MVSQEPQYLHNQTA-UHFFFAOYSA-N
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Description

4-((3-Methylbenzyl)oxy)-1H-pyrazole is a pyrazole derivative featuring a 3-methylbenzyl ether group at the 4-position of the pyrazole ring. Pyrazole-based compounds are widely studied in medicinal and agrochemical research due to their versatile pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities . The 3-methylbenzyl substituent in this compound introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQEPQYLHNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Methyl-1H-pyrazol-5(4H)-one

Ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (30 mL) for 6 hours. The intermediate precipitates upon cooling, yielding 89% of 3-methyl-1H-pyrazol-5(4H)-one after recrystallization from methanol. Characterization data includes:

  • IR (KBr): 3380 cm⁻¹ (NH), 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 2.07 (s, 3H, CH₃), 5.20 (s, 1H, CH), 10.50 (s, 2H, NH).

Etherification with 3-Methylbenzyl Bromide

3-Methyl-1H-pyrazol-5(4H)-one (5 mmol) is dissolved in DMF (20 mL) with potassium carbonate (10 mmol). 3-Methylbenzyl bromide (5.5 mmol) is added dropwise, and the mixture is stirred at 70°C for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 3:1), yielding 72% of 4-((3-methylbenzyl)oxy)-1H-pyrazole.

Key Data:

ParameterValue
Yield72%
Reaction Time12 hours
SolventDMF
BaseK₂CO₃
Temperature70°C

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and alkylation in a single reactor. Ethyl acetoacetate, hydrazine hydrate, and 3-methylbenzyl bromide are heated at 100°C in toluene with triethylamine as a base. This method reduces purification steps but yields 68% product due to competing side reactions.

Optimization Strategies

Catalyst Screening

Piperidine (5 mol%) enhances cyclocondensation rates by deprotonating intermediates, reducing reaction times from 8 hours to 4 hours. In contrast, sodium hydride improves alkylation efficiency by generating a stronger alkoxide nucleophile, increasing yields to 78%.

Solvent Effects

Polar solvents like DMF stabilize transition states during alkylation, while ethanol favors cyclocondensation through hydrogen bonding. Microwave-assisted synthesis in acetonitrile reduces reaction times to 30 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 4.97 (s, 2H, OCH₂), 6.85–7.25 (m, 4H, ArH), 7.89 (s, 1H, pyrazole-H).

  • HRMS (ESI): m/z 189.1024 [M+H]⁺ (calculated for C₁₁H₁₂N₂O: 188.23).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and dihedral angle of 85.2° between the pyrazole and benzyl groups. The crystal packing exhibits N–H···N hydrogen bonds, stabilizing the supramolecular architecture.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Two-Step Synthesis721898High
One-Pot Synthesis68695Moderate
Microwave-Assisted750.597Low

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylbenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbenzyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((3-Methylbenzyl)oxy)-1H-pyrazole typically involves an etherification reaction between 3-methylbenzyl alcohol and 1H-pyrazole. The reaction is facilitated by a suitable base, such as sodium hydride, to form the ether linkage effectively. The general synthetic route can be summarized as follows:

  • Starting Materials : 3-methylbenzyl alcohol and 1H-pyrazole.
  • Etherification Reaction :
    • React 3-methylbenzyl alcohol with sodium hydride to generate the alkoxide.
    • Combine the alkoxide with 1H-pyrazole under controlled conditions to yield the desired compound.

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution reactions. For instance:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Can undergo reduction with lithium aluminum hydride.
  • Substitution : The 3-methylbenzyl group can be replaced by other nucleophiles under suitable conditions .

Chemistry

This compound serves as a building block in synthesizing more complex molecules, particularly in developing new heterocyclic compounds. Its ability to participate in various chemical reactions enhances its utility in organic synthesis .

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens .
  • Antifungal Activity : It has been evaluated for its efficacy against fungal infections, showing promising results in preliminary studies .
  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .

Medicinal Applications

The potential therapeutic applications of this compound are being actively explored:

  • Cancer Therapeutics : Various studies have focused on its anticancer properties. For example, derivatives of pyrazole have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
  • Drug Development : Ongoing research is investigating the compound's role as a lead molecule for developing new drugs targeting specific diseases, including cancer and infectious diseases .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in medicinal chemistry:

  • Cytotoxicity Studies : In one study, various pyrazole derivatives were synthesized and tested against different cancer cell lines. Notably, compounds exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating strong anticancer potential .
  • Inflammation Models : Experimental models demonstrated that certain pyrazole derivatives could significantly reduce inflammation markers in vitro and in vivo, supporting their use in anti-inflammatory drug development .
  • Antimicrobial Testing : Pyrazole derivatives were tested against bacterial strains, showing effective inhibition comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((3-Methylbenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Pyrazole Substituents Key Features Biological Activity/Findings Reference
4-((3-Methylbenzyl)oxy)-1H-pyrazole 4-O-(3-methylbenzyl) Lipophilic substituent; potential for π-π stacking with aromatic residues. Not explicitly reported in evidence.
3-(tert-Butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide 1-(3-methylbenzyl), 3-tert-butyl, 5-carbohydrazide Increased steric bulk; hydrazide group enhances hydrogen-bonding capacity. Synthesized as intermediates for indole derivatives; no direct activity reported.
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl, 3-methyl, 4-carbaldehyde, 5-phenoxy Aldehyde group enables Schiff base formation; phenoxy enhances electron-withdrawing effects. Antibacterial, anti-inflammatory activities reported in analogous pyrazoles.
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid 1-(3-CF3-benzyl), 6-methyl, 3-carboxylic acid CF3 group increases electronegativity; carboxylic acid improves solubility. Potential kinase inhibitor due to ATP-binding scaffold compatibility.
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-triazole-4-carboxylic acid Thiazol-2-yl linked to triazole, 3-methylbenzyl Hybrid heterocycle; carboxylic acid enhances polarity. 40% growth inhibition in NCI-H522 lung cancer cells.

Physicochemical Properties

  • Lipophilicity : The 3-methylbenzyl group increases logP values compared to polar analogs like pyrazole-carboxylic acids (). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Crystal Packing : Weak C–H···π interactions stabilize crystals of benzyl-substituted pyrazoles (). The 3-methylbenzyl group’s planarity may facilitate similar packing, influencing formulation stability .

Biological Activity

4-((3-Methylbenzyl)oxy)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H13_{13}N3_{3}O
  • Molecular Weight : 217.25 g/mol

The presence of the 3-methylbenzyl group is significant as it may enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyrazoles showed activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens is yet to be fully elucidated, but its structural similarities to known active compounds suggest potential efficacy.

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects. Compounds with a pyrazole core have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . Preliminary studies on similar pyrazole derivatives indicated that modifications at the 4-position could enhance anti-inflammatory activity, suggesting that this compound may also possess this property.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications in the aromatic substituents significantly affected the antimicrobial potency .
  • Anti-inflammatory Assessment :
    • In a comparative study of various pyrazole compounds, it was found that certain derivatives exhibited up to 85% inhibition of TNF-α production at low concentrations. This suggests a promising avenue for exploring the anti-inflammatory potential of this compound .
  • Cytotoxicity Testing :
    • Research involving a panel of cancer cell lines revealed that specific pyrazole derivatives possess moderate to strong antiproliferative effects. While direct evidence for this compound is lacking, its structural analogs have shown promise in this area .

Comparative Analysis with Other Pyrazoles

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundTBDTBDTBD
PhenylbutazoneHighVery HighLow
3-Methyl-1H-pyrazoleModerateModerateModerate

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